Narcotinediol

Description

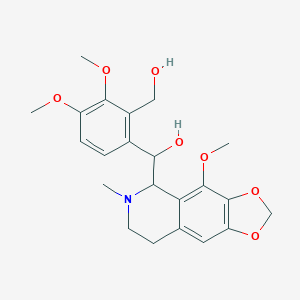

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9,18-19,24-25H,7-8,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLLOBXLOWXZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946765 | |

| Record name | [2-(Hydroxymethyl)-3,4-dimethoxyphenyl](4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23942-99-6 | |

| Record name | alpha-Narcotinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023942996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narcotinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Narcotinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2-(Hydroxymethyl)-3,4-dimethoxyphenyl](4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-3,4-dimethoxy-α1-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-o-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways of Narcotinediol

Distribution in Papaver Species and Other Plant Sources

Narcotinediol is found primarily within species of the Papaver genus (poppy). Research has identified its presence in plants such as Papaver pseudo-orientale and opium poppy (Papaver somniferum). researchgate.netresearchgate.net In opium poppy, it is considered part of the biosynthetic pathway that produces noscapine (B1679977). researchgate.net The concentration and presence of specific alkaloids can vary significantly even within the same species, influenced by genetic and environmental factors. mdpi.com

| Plant Source | Alkaloid Presence |

| Papaver somniferum (Opium Poppy) | Contains a wide array of benzylisoquinoline alkaloids; this compound is a component of the noscapine biosynthetic branch. researchgate.netmdpi.comwikipedia.org |

| Papaver pseudo-orientale | Known to accumulate several alkaloids, including this compound, macrantaldehyde, and papaveroxinoline. researchgate.net |

| Papaver setigerum | Contains narcotic alkaloids like morphine and codeine, but its specific this compound content is less documented. mdpi.com |

Proposed Biosynthetic Route from Precursors

The formation of this compound is a multi-step process involving a series of enzymatic transformations. The pathway begins with a common amino acid and proceeds through several key intermediate compounds.

The fundamental building blocks for this compound, like all benzylisoquinoline alkaloids, are derived from the amino acid L-tyrosine. wikipedia.orgyoutube.com In plants, two derivatives of tyrosine, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), undergo a condensation reaction to form the basic scaffold of the BIA structure. researchgate.netwikipedia.org This initial step is a critical entry point into the complex network of alkaloid synthesis. researchgate.net The entire BIA backbone is synthesized from tyrosine, highlighting its central role as the primary precursor. nih.govcaltech.edu

Following the initial condensation of tyrosine derivatives, the pathway proceeds through a series of intermediates. The first committed step, catalyzed by norcoclaurine synthase (NCS), produces (S)-norcoclaurine. researchgate.netnih.gov This molecule then undergoes a sequence of methylation and hydroxylation reactions to yield the pivotal branch-point intermediate, (S)-reticuline. researchgate.netnih.govcaltech.edu

(S)-Reticuline is a critical juncture in BIA biosynthesis, serving as the precursor for numerous alkaloid branches, including the morphinans (like morphine) and the branch leading to noscapine and this compound. researchgate.netcaltech.eduresearchgate.net The conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine (B55584) bridge enzyme (BBE), marks the first committed step towards the noscapine pathway. researchgate.netnih.gov In engineered microbial systems, the commercially available substrate (R,S)-norlaudanosoline can also be converted to (R,S)-reticuline, demonstrating an alternative route to this key intermediate. nih.govcaltech.eduplos.orgbiorxiv.org

| Precursor/Intermediate | Role in Biosynthesis |

| L-Tyrosine | The primary amino acid precursor for the entire BIA pathway. wikipedia.orgyoutube.comresearchgate.net |

| Dopamine & 4-HPAA | Tyrosine derivatives that condense to form the initial BIA scaffold. researchgate.net |

| (S)-Norcoclaurine | The product of the initial condensation, a key early intermediate. researchgate.netnih.gov |

| (S)-Reticuline | A major branch-point intermediate from which various alkaloid pathways diverge. researchgate.netcaltech.eduresearchgate.net |

| (S)-Scoulerine | The first committed intermediate in the noscapine biosynthetic branch, formed from (S)-reticuline. researchgate.netnih.gov |

From the central intermediate (S)-reticuline, the pathway toward noscapine involves several further transformations. Macrantaldehyde has been identified as a key alkaloid in this specific branch. researchgate.netscribd.com It is proposed that the hydroxylation of macrantaldehyde at the C-13 position leads to the formation of a cyclic hemiacetal known as narcotinehemiacetal. scholaris.ca This hemiacetal is a direct precursor in the pathway, which is subsequently oxidized to form noscapine. scholaris.ca this compound is understood to be an intermediate within this specific segment of the biosynthetic route. researchgate.netscholaris.ca

The proposed conversion of macrantaldehyde to this compound and its subsequent derivatives involves hydroxylation and oxidation reactions. scholaris.ca These steps are typically catalyzed by cytochrome P450 enzymes or FAD-linked oxidoreductases, which are known to be involved in the later stages of noscapine biosynthesis. researchgate.net The precise enzymes responsible for the final reduction or modification steps that yield this compound from its immediate precursors are a subject of ongoing research. scholaris.canih.govnih.govmdpi.com

Stereochemical Considerations in this compound Biosynthesis (e.g., α- and β-forms)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of alkaloid biosynthesis. wikipedia.org The process is under strict enzymatic control, leading to the formation of specific stereoisomers. nih.govnih.gov this compound exists in different stereoisomeric forms, most notably as α-narcotinediol and β-narcotinediol. chemicalbook.comchemicalbook.comjst.go.jpjst.go.jp

The configuration of these isomers is determined by the specific enzymes involved in the biosynthetic pathway. For instance, the reaction of 1-β-hydrastinediol (with a 1R:αS configuration) can yield a product with a 1R:αR configuration, demonstrating that stereochemical inversion can occur during reactions. jst.go.jpjst.go.jp The biosynthesis of benzylisoquinoline alkaloids generally shows high enantioselectivity, such as the specific formation of (S)-reticuline from its precursors. plos.org This principle of stereochemical control extends to the formation of this compound, where enzymes dictate the spatial arrangement at its chiral centers, resulting in the distinct α- and β-forms. jst.go.jp

Genetic and Molecular Basis of Biosynthesis Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound is intricately linked to the comprehensive investigation of noscapine biosynthesis in the opium poppy, Papaver somniferum. Scientific inquiry into this pathway has revealed a sophisticated network of enzymes and their corresponding genes, many of which are organized into a functional gene cluster. This organization facilitates the coordinated expression of genes necessary for the production of complex alkaloids like this compound and its derivatives.

The genetic foundation for the synthesis of this compound and other phthalideisoquinoline alkaloids was significantly clarified with the discovery of a 10-gene cluster in the P. somniferum genome. researchgate.netwhiterose.ac.uk This cluster contains most of the genes encoding the enzymes required to convert the precursor (S)-reticuline into noscapine, a pathway in which this compound is a key intermediate. researchgate.netwhiterose.ac.uk The elucidation of this pathway has been a result of a combination of transcriptomic analysis, targeted gene silencing, and heterologous expression of candidate genes to characterize the function of the encoded enzymes.

A pivotal step in the biosynthesis of this compound is the conversion of the protoberberine alkaloid (S)-N-methylcanadine. Through comparative analysis of transcript and metabolite profiles across different opium poppy chemotypes, specific cytochrome P450 enzymes encoded within the gene cluster were identified as crucial catalysts in this transformation. nih.govnih.gov

Key research findings that have illuminated the genetic and molecular basis of this compound's biosynthetic pathway include:

Identification of N-methylcanadine 1-hydroxylase: The enzyme CYP82Y1, a cytochrome P450 monooxygenase, was identified as the catalyst for the initial hydroxylation of (S)-N-methylcanadine at the C1 position to form 1-hydroxy-N-methylcanadine. nih.govnih.govnih.gov This reaction is considered a committed step, directing the substrate towards the noscapine pathway. nih.govnih.gov The functional characterization of CYP82Y1 was achieved through heterologous expression in Saccharomyces cerevisiae and subsequent enzymatic assays. researchgate.net

Sequential Hydroxylations: Following the initial hydroxylation, two further hydroxylation events are catalyzed by other cytochrome P450 enzymes. CYP82X2 is responsible for the hydroxylation at C13, and critically, CYP82X1 catalyzes the hydroxylation at C8. researchgate.net

Ring Opening to a Secoberbine Intermediate: The C8 hydroxylation by CYP82X1 is a key event that induces the opening of the B-ring of the protoberberine skeleton, leading to the formation of a secoberbine aldehyde intermediate. researchgate.net This structural rearrangement is a hallmark of the phthalideisoquinoline alkaloid pathway.

Gene Silencing Studies: The functional roles of these enzymes in planta were confirmed using virus-induced gene silencing (VIGS). Suppression of CYP82Y1 expression in opium poppy plants led to a significant decrease in the accumulation of noscapine and its precursors, including narcotoline, and a corresponding increase in the upstream intermediates such as (S)-N-methylcanadine. nih.govnih.govresearchgate.net This provided strong evidence for the enzyme's role in the biosynthetic pathway.

The Noscapine Gene Cluster: With the exception of the berberine bridge enzyme (BBE) and tetrahydroprotoberberine N-methyltransferase (TNMT), all of the characterized genes involved in the conversion of (S)-scoulerine to noscapine are located within a single 10-gene cluster. researchgate.net This genomic arrangement is thought to enable the coordinated regulation of the pathway.

The elucidation of these specific enzymatic steps and the genes that encode them has provided a detailed molecular map of the biosynthetic route to this compound. This knowledge not only deepens our understanding of plant specialized metabolism but also opens avenues for metabolic engineering to enhance the production of these valuable compounds.

Structural Elucidation Methodologies for Narcotinediol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic structure elucidation, offering detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule princeton.edu. For Narcotinediol, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to piece together its complex structure.

One-dimensional NMR experiments, specifically Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), provide fundamental information about the number and types of hydrogen and carbon atoms present in this compound, as well as their immediate chemical environments princeton.eduuni-regensburg.decarlroth.comsigmaaldrich.com.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would reveal signals corresponding to various proton environments. Characteristic signals would include:

Aromatic protons: Typically found in the δ 6.0-8.5 ppm range, indicating the presence of substituted benzene (B151609) rings, which are characteristic of alkaloids like this compound libretexts.org.

Methoxy (B1213986) protons: Sharp singlets around δ 3.5-4.0 ppm, indicative of -OCH₃ groups, which are common in this compound and its precursors like Noscapine (B1679977) nih.govwikipedia.orgnist.gov.

Methylenedioxy protons: A singlet around δ 5.9-6.0 ppm for the -OCH₂O- group, a distinct feature in many phthalideisoquinoline alkaloids nih.govwikipedia.org.

Aliphatic protons: Signals in the δ 1.0-4.0 ppm range, arising from methylene (B1212753) (-CH₂) and methine (-CH) groups within the isoquinoline (B145761) and other saturated ring systems carlroth.comsigmaaldrich.com. The multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J values) of these signals provide information about the number of neighboring protons libretexts.org.

Hydroxyl protons: Broad singlets, whose chemical shift can vary significantly depending on concentration and solvent, typically appearing in the δ 2.0-5.0 ppm range, confirming the "diol" nature of this compound libretexts.org.

Illustrative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative No. of Protons) |

| Aromatic Ar-H | 6.5-7.5 | s, d | 2-4 |

| Methoxy -OCH₃ | 3.7-4.0 | s | 9-12 (for multiple methoxy groups) |

| Methylenedioxy -OCH₂O- | 5.9-6.0 | s | 2 |

| N-CH₃ | 2.4-2.6 | s | 3 |

| Aliphatic -CH₂-, -CH- | 1.5-3.5 | m | Variable |

| Hydroxyl -OH | 2.0-5.0 | br s | 2 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments and the type of carbon (methyl, methylene, methine, or quaternary) via techniques like DEPT (Distortionless Enhancement by Polarization Transfer) uni-regensburg.dechemspider.comlibretexts.orgwisc.edu.

Aromatic carbons: Signals in the δ 100-160 ppm range, with quaternary carbons appearing further downfield libretexts.org.

Methoxy carbons: Typically around δ 55-60 ppm libretexts.org.

Methylenedioxy carbon: Around δ 100-102 ppm.

N-methyl carbon: Around δ 40-45 ppm.

Aliphatic carbons: Signals in the δ 20-70 ppm range, corresponding to the saturated portions of the molecule libretexts.org.

Carbons bearing hydroxyl groups: These would typically resonate in the δ 60-80 ppm range, indicative of the alcohol functionalities libretexts.org.

Illustrative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic Quaternary C | 140-160 |

| Aromatic CH | 100-130 |

| Methoxy -OCH₃ | 55-60 |

| Methylenedioxy -OCH₂O- | 100-102 |

| N-CH₃ | 40-45 |

| Aliphatic -CH₂- | 20-50 |

| Aliphatic -CH- | 30-60 |

| Carbon with -OH | 60-80 |

Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei, allowing for the complete assignment of the 1D NMR spectra and the elucidation of the molecular connectivity princeton.edursc.orgmodgraph.co.ukwikipedia.orglibretexts.orgucsb.edu.

Correlation Spectroscopy (COSY): A homonuclear 2D experiment that identifies proton-proton couplings through two or three bonds rsc.orgwikipedia.orglibretexts.org. A COSY spectrum of this compound would show cross-peaks between directly coupled protons, enabling the identification of spin systems within the aliphatic and aromatic regions, such as coupled methylene protons or vicinal aromatic protons rsc.orglibretexts.org.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded (one-bond correlation) princeton.edursc.orgcolumbia.edu. An HSQC spectrum is invaluable for assigning specific proton signals to their directly attached carbon atoms, and for differentiating between CH, CH₂, and CH₃ groups (often with DEPT-edited HSQC) princeton.edursc.org.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons separated by two, three, or even four bonds (long-range couplings) princeton.edursc.orgcolumbia.edu. This technique is critical for establishing connectivity across quaternary carbons and for linking different fragments of the molecule. For this compound, HMBC correlations would confirm the positions of methoxy and methylenedioxy groups on the aromatic rings, and establish the connectivity between the isoquinoline and phthalide (B148349) moieties rsc.org.

Nuclear Overhauser Effect Spectroscopy (NOESY): A homonuclear 2D experiment that reveals through-space correlations between protons that are spatially close (typically within 5 Å), regardless of whether they are directly bonded princeton.edursc.orglibretexts.org. NOESY is essential for determining the relative stereochemistry and conformation of this compound, particularly around chiral centers and between different ring systems rsc.orglibretexts.org.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern, which aids in structural elucidation sigmaaldrich.combioanalysis-zone.com.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge (m/z) values, often to several decimal places, allowing for the precise determination of the elemental composition (molecular formula) of a compound bioanalysis-zone.comuni-rostock.delabmanager.com. For this compound, an HRMS experiment would yield a precise molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which can be matched to a unique elemental composition, confirming its molecular formula (C₂₂H₂₇NO₇) chem960.combioaustralis.com. The high mass accuracy helps differentiate this compound from other compounds with similar nominal masses but different elemental compositions bioanalysis-zone.comuni-rostock.de.

Illustrative HRMS Data for this compound

| Ion Type | m/z (Calculated for C₂₂H₂₇NO₇) | m/z (Observed) | Error (ppm) |

| [M+H]⁺ | 418.1812 | 418.1810 | -0.48 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry carlroth.com.

LC-MS: This technique is particularly useful for analyzing non-volatile and thermally labile compounds like this compound carlroth.com. LC-MS allows for the separation of this compound from complex mixtures (e.g., plant extracts) and provides its molecular weight and fragmentation pattern, even if present in small quantities istanbul.edu.tr. Tandem MS (MS/MS) experiments within LC-MS can further fragment the molecular ion or selected fragment ions, generating a wealth of structural information through characteristic neutral losses and fragment ions, which can be correlated with proposed structures bioanalysis-zone.comhilarispublisher.com.

GC-MS: While this compound itself might be less volatile, its derivatives or simpler related compounds could be analyzed by GC-MS after derivatization (e.g., silylation or acetylation) to increase volatility libretexts.org. GC-MS is excellent for separating volatile components and providing electron ionization (EI) mass spectra, which often show characteristic fragmentation patterns useful for identifying known structural motifs carlroth.com.

Illustrative MS/MS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 418 | [M+H]⁺ | Molecular ion, confirms molecular weight. |

| 220 | [C₁₂H₁₄NO₃]⁺ | Characteristic fragment from the isoquinoline part, often seen in Noscapine derivatives uni-regensburg.de. |

| 191 | [C₁₀H₁₁O₄]⁺ | Fragment from the phthalide portion. |

| 177 | [C₁₀H₁₃NO₂]⁺ | Further fragmentation of the isoquinoline part. |

| 152 | [C₉H₁₀O₃]⁺ | Cleavage product, potentially from methoxy-substituted aromatic ring. |

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in this compound by measuring the absorption or scattering of infrared light at specific frequencies wikipedia.orgontosight.aiwdh.ac.idchemistry-chemists.comscribd.com. Each functional group vibrates at a characteristic frequency, creating a unique "fingerprint" that aids in identification wikipedia.org.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for its various functional groups.

Hydroxyl groups (-OH): Broad absorption band around 3200-3550 cm⁻¹ due to O-H stretching, confirming the presence of alcohol functionalities rsc.orgwikipedia.org.

Aromatic C-H stretching: Peaks above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹) wikipedia.org.

Aliphatic C-H stretching: Peaks below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹) wikipedia.org.

Carbonyl stretching (if any lactone is present, as in Noscapine, though this compound is a diol): If there are any residual carbonyls or related structures, a strong absorption around 1700-1750 cm⁻¹ would be observed uni-regensburg.de. However, as a diol, the lactone ring of Noscapine would be open, so a strong carbonyl might be absent or shifted.

C-O stretching (alcohols and ethers): Strong bands in the 1000-1250 cm⁻¹ range wikipedia.org.

Methylenedioxy group: Characteristic absorptions around 920-940 cm⁻¹ and 1030-1050 cm⁻¹.

Aromatic ring vibrations: Multiple bands in the 1450-1600 cm⁻¹ region wikipedia.org.

C-N stretching (amine): Medium bands around 1000-1250 cm⁻¹ wikipedia.org.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, as it is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or absent in IR spectra. For this compound, Raman would provide additional insights into the aromatic ring modes and C-C stretching vibrations within the molecular framework.

Illustrative FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| O-H (Alcohol) | 3200-3550 | Strong, broad | Hydroxyl stretching |

| Aromatic C-H | 3020-3100 | Medium | Aromatic C-H stretching |

| Aliphatic C-H | 2850-3000 | Medium-Strong | Aliphatic C-H stretching |

| C-O (Alcohol, Ether) | 1000-1250 | Strong | C-O stretching |

| Aromatic C=C | 1450-1600 | Medium-Strong | Aromatic ring stretching |

| Methylenedioxy | ~930, ~1040 | Medium | Characteristic vibrations of -OCH₂O- group |

| C-N (Amine) | 1000-1250 | Medium | C-N stretching |

The combined interpretation of data from these powerful spectroscopic techniques allows for the definitive structural elucidation of this compound, confirming its molecular formula, connectivity, and stereochemical features.

Electronic Spectroscopy (UV-Vis) in Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique employed in the structural elucidation of organic molecules, including complex natural products like this compound. This method measures the absorption of light by a sample across the ultraviolet (190–400 nm) and visible (400–900 nm) regions of the electromagnetic spectrum numberanalytics.comazooptics.com. The resulting UV-Vis spectrum, which plots absorbance against wavelength, provides crucial insights into the presence of specific functional groups, known as chromophores, and the extent of conjugation within a molecule numberanalytics.comazooptics.comslideshare.net.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique that provides definitive information regarding the atomic structure of crystalline materials thermofisher.commalvernpanalytical.com. For crystalline compounds such as this compound, single-crystal XRD analysis is considered the gold standard for unambiguous structure determination nih.govnih.gov. This technique relies on the constructive interference of a monochromatic beam of X-rays scattered at specific angles from the regularly spaced atomic planes within a crystal lattice researchgate.net.

Advanced Computational Approaches in Structure Elucidation

The field of structural elucidation has been significantly advanced by the integration of computational chemistry methods, which complement experimental spectroscopic data. These approaches are particularly crucial for complex molecules where experimental data alone might be insufficient or ambiguous, aiding in the determination of stereochemical configuration and conformation conicet.gov.armestrelab.com.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) systems represent a critical advancement in solving complex structural problems, especially for molecules with intricate architectures or those where experimental data may be limited or challenging to interpret mestrelab.com. CASE methodologies leverage computational power to generate, evaluate, and refine potential molecular structures consistent with experimental spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) data conicet.gov.armestrelab.com.

The typical workflow in CASE involves several key steps:

Generation of Stereoisomers: Automation plays a significant role in systematically generating all possible stereoisomers (e.g., diastereoisomers and enantiomers) for a given molecular formula and connectivity, which can be a tedious manual task mestrelab.com.

Conformational Search: Molecular mechanics force-fields are often employed to explore the conformational space of generated structures, identifying stable conformers that contribute to the observed spectroscopic properties mestrelab.com.

Structural Refinement: Density Functional Theory (DFT) geometry optimization is frequently used to refine the geometries of candidate structures, providing more accurate atomic coordinates and energies mestrelab.com.

NMR Properties Computation/Analysis: Computational prediction of NMR spectroscopic data (e.g., ¹³C and ¹H chemical shifts) for the generated structures is then performed. These calculated values are compared with experimental NMR data to identify the most plausible structure conicet.gov.armestrelab.com.

Recent developments in CASE include the exploration of machine learning (ML) algorithms for computational NMR prediction and for correlating experimental and calculated NMR data, further enhancing the efficiency and reliability of the elucidation process conicet.gov.arrfi.ac.uk.

Application of Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) spectroscopies are powerful chiroptical techniques essential for determining the absolute configuration and conformational preferences of chiral molecules. Both methods measure the differential absorption of left and right circularly polarized light by a chiral sample, providing distinct spectral signatures related to the molecule's three-dimensional structure researchgate.net.

For phthalideisoquinoline hemiacetal alkaloids, including this compound and its related compounds, the study of UV, ORD, and CD curves has been instrumental researchgate.net. These alkaloids possess two main chromophoric groups—the tetrahydroisoquinoline and phthalide moieties—each containing a single center of chirality that influences the chiroptical properties researchgate.net. The observation of Cotton effects (characteristic peaks or troughs in ORD curves or positive/negative bands in ECD spectra) at specific wavelengths provides direct evidence of chirality and can be correlated with the absolute configuration of the molecule researchgate.netwdh.ac.idscribd.com. For instance, a benzylisoquinoline derivative related to noscapine (from which this compound is derived) showed a positive Cotton effect near 295 nm, indicating its C-1 hydrogen configuration wdh.ac.idscribd.com.

Furthermore, advanced computational methods, particularly ECD calculations, are routinely employed to predict the ECD spectra for various possible stereoisomers. By comparing the calculated ECD spectra with the experimentally obtained spectrum, the absolute configuration of newly isolated or synthesized chiral compounds can be reliably determined researchgate.net. This synergistic approach, combining experimental chiroptical data with computational predictions, is critical for resolving the complex stereochemical challenges often encountered in natural product chemistry.

Advanced Spectroscopic Characterization of Narcotinediol

Detailed Analysis of Vibrational Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light induces transitions between vibrational energy levels, producing a spectrum that is a unique fingerprint of the molecule's structure.

For Narcotinediol, the IR spectrum is characterized by absorption bands corresponding to its key functional groups. A notable feature in the spectrum of α-narcotinediol is a distinct absorption band observed around 3595 cm⁻¹, which is attributed to the stretching vibration of the hydroxyl (-OH) group. rsc.org The position of this band suggests the presence of weak intramolecular hydrogen bonding. rsc.org Other significant vibrations include the C-H stretching of the aromatic rings and aliphatic portions, the C-O stretching of the ether and methoxy (B1213986) groups, and the characteristic absorptions of the methylenedioxy group. msu.edulibretexts.org

Raman spectroscopy provides complementary information. As a technique based on polarizability changes, it is particularly sensitive to non-polar bonds and symmetric vibrations, such as C-C bonds within the aromatic rings, which may be weak in the IR spectrum. nih.govnih.gov Although detailed Raman spectra for this compound are not extensively published, the technique is invaluable for the comprehensive vibrational analysis of complex alkaloids.

Interactive Table 1: Characteristic Infrared Absorption Bands for this compound Click on a functional group to see its characteristic absorption range and description.

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| Hydroxyl (-OH) | ~3595 | O-H Stretch | Medium, Sharp |

| Aromatic C-H | 3100-3000 | C-H Stretch | Medium to Weak |

| Aliphatic C-H | 3000-2850 | C-H Stretch | Medium |

| Ether/Methoxy | 1275-1200, 1150-1085 | C-O Stretch | Strong |

| Methylenedioxy | ~2780, ~1250, ~1040, ~930 | C-H, C-O Stretches | Medium-Strong |

| Aromatic C=C | 1600-1450 | C=C In-ring Stretch | Medium to Weak |

Comprehensive Interpretation of Nuclear Magnetic Resonance Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of each atom in the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals for each unique proton environment. The aromatic protons typically resonate in the downfield region (δ 6.0-7.5 ppm), with their multiplicity revealing the substitution pattern of the rings. tau.ac.ilchemistrysteps.com A key signal in the spectrum of α-narcotinediol is a singlet observed at approximately δ 5.31 ppm, which is assigned to the proton at the C-9 position. rsc.org The protons of the two methoxy groups (-OCH₃) and the N-methyl group (N-CH₃) appear as sharp singlets in the upfield region, while the methylenedioxy protons (-O-CH₂-O-) often appear as two distinct doublets due to their diastereotopic nature. The remaining aliphatic protons on the tetrahydroisoquinoline ring form complex multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each of the 22 carbon atoms in the this compound molecule. The signals are spread over a wide chemical shift range (δ 20-160 ppm), which minimizes peak overlap. libretexts.orglibretexts.org Aromatic carbons and those of the methylenedioxy group resonate between δ 100-150 ppm. The signals for the methoxy carbons are typically found around δ 55-60 ppm, while the N-methyl carbon appears further upfield. The aliphatic carbons of the tetrahydroisoquinoline core and the key C-1 and C-9 carbons resonate in the δ 25-80 ppm range. libretexts.orgmdpi.comresearchgate.net

Interactive Table 2: Representative ¹H NMR Data for this compound Click on a proton type to view its expected chemical shift and multiplicity.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.2 - 7.0 | Singlet, Doublet |

| H-1 | ~5.5 | Doublet |

| H-9 | ~5.31 | Singlet |

| -O-CH₂-O- | 5.9 - 6.1 | Doublets |

| -OCH₃ | 3.8 - 4.0 | Singlets |

| N-CH₂-CH₂-C | 2.5 - 3.5 | Multiplets |

| N-CH₃ | ~2.6 | Singlet |

Interactive Table 3: Representative ¹³C NMR Data for this compound Click on a carbon type to view its expected chemical shift range.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 150 |

| Aromatic CH | 105 - 125 |

| C-1 | ~70 |

| C-9 | ~75 |

| -O-CH₂-O- | ~101 |

| -OCH₃ | 55 - 60 |

| N-CH₂- | ~50 |

| -CH₂- | ~29 |

| N-CH₃ | ~42 |

Mass Fragmentation Pattern Analysis for Structural Features

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry can determine the exact mass, from which the molecular formula can be derived. For (-)-narcotinediol, the molecular formula has been established as C₂₂H₂₇NO₇, corresponding to a molecular weight of 417.178752 Da. researchgate.net

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. wikipedia.org The pattern of fragmentation provides valuable clues about the molecule's structure. libretexts.orgfiveable.me For phthalideisoquinoline alkaloids like this compound, a characteristic and dominant fragmentation pathway is the cleavage of the C1-C9 bond that links the tetrahydroisoquinoline and phthalide (B148349) moieties. cas.cn This cleavage results in two major fragment ions, allowing for the independent analysis of both halves of the molecule.

Other common fragmentation processes include the loss of small, stable neutral molecules or radicals. For this compound, this can involve the loss of a methyl radical (•CH₃, loss of 15 Da) from the N-methyl group, the loss of a methoxy radical (•OCH₃, loss of 31 Da), or the elimination of a water molecule (H₂O, loss of 18 Da) from the diol structure. libretexts.org These fragmentation pathways help to confirm the presence and location of the various functional groups.

Interactive Table 4: Plausible Mass Fragmentation Ions of this compound Click on a fragment to see its proposed structure and origin.

| m/z Value | Proposed Fragment Formula | Description |

| 417 | [C₂₂H₂₇NO₇]⁺˙ | Molecular Ion (M⁺˙) |

| 402 | [C₂₁H₂₄NO₇]⁺ | Loss of a methyl radical [M - CH₃]⁺ |

| 399 | [C₂₂H₂₅NO₆]⁺˙ | Loss of water [M - H₂O]⁺˙ |

| 222 | [C₁₂H₁₆NO₃]⁺ | Tetrahydroisoquinoline fragment from C1-C9 cleavage |

| 195 | [C₁₀H₁₁O₄]⁺ | Phthalide fragment from C1-C9 cleavage |

Interplay between Theoretical and Experimental Spectroscopic Data

In modern structural chemistry, experimental data is often complemented by theoretical calculations to achieve an unambiguous characterization of a molecule. Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and interpreting spectroscopic data. nih.govresearchgate.netscielo.org.za

For vibrational spectra, DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated IR and Raman spectra with the experimental ones, each observed band can be assigned to a specific vibrational mode with high confidence. This process resolves ambiguities, especially in the complex fingerprint region, and provides a deeper understanding of the molecule's dynamic behavior. nih.govresearchgate.net

While specific DFT studies on this compound are not widely published, the application of this methodology to related phthalideisoquinoline alkaloids has proven highly successful. nih.govnih.govresearchgate.net The synergy between high-quality experimental spectra and high-level theoretical calculations represents the gold standard for the structural elucidation of complex natural products, providing a level of detail and confidence that is unattainable by either approach alone.

Analytical Chemistry Approaches for Narcotinediol Research

Chromatographic Methods for Isolation and Purification

Chromatography is an indispensable tool in the analytical study of Narcotinediol, allowing for its separation from complex mixtures. The choice between different chromatographic techniques often depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation of compounds in complex mixtures. d-nb.info It is particularly well-suited for non-volatile or thermally sensitive compounds like many plant-derived alkaloids. In the analysis of this compound, a reversed-phase HPLC method is commonly employed.

An exemplary HPLC system for this compound analysis would utilize a C18 column, which is a non-polar stationary phase. nih.gov The mobile phase, a mixture of a polar solvent like water and a less polar organic solvent such as acetonitrile (B52724) or methanol, is passed through the column under high pressure. nih.gov By adjusting the gradient or isocratic flow of the mobile phase, researchers can achieve optimal separation of this compound from other related compounds. Detection is often accomplished using a Diode Array Detector (DAD), which can provide spectral information and help in the preliminary identification of the compound. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min nih.gov |

| Injection Volume | 10 µL nih.gov |

| Column Temperature | 25 °C nih.gov |

| Detector | Diode Array Detector (DAD) |

| Wavelength | 214 nm nih.gov |

| Retention Time | Compound-specific |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. mdpi.com For less volatile compounds, derivatization may be necessary to increase their volatility for GC analysis. nih.gov In the context of this compound research, GC can be coupled with a mass spectrometer (GC-MS) for both separation and identification. mdpi.com

The sample, once volatilized, is carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A Flame Ionization Detector (FID) is a common detector for GC analysis of organic compounds. researchgate.net

Quantitative Analysis Techniques

Once isolated and identified, it is often necessary to determine the concentration of this compound in a given sample. Quantitative analysis is crucial for quality control and for understanding the compound's prevalence. HPLC with UV-Vis or DAD detection is a primary method for the quantification of this compound. By creating a calibration curve using standards of known concentration, the amount of this compound in an unknown sample can be accurately determined. nih.gov The area under the chromatographic peak is directly proportional to the concentration of the analyte.

Table 2: Example of a Calibration Curve Data for this compound Quantification

| Standard Concentration (µg/mL) | Peak Area |

|---|---|

| 1 | 15000 |

| 5 | 75000 |

| 10 | 150000 |

| 25 | 375000 |

Metabolite Profiling of Plant Extracts Containing this compound

Metabolite profiling, or metabolomics, is the comprehensive analysis of all metabolites in a biological sample. chemijournal.com When studying plant extracts that may contain this compound, metabolite profiling provides a snapshot of the complex chemical composition. researchgate.net This approach is invaluable for understanding the biosynthetic pathways of this compound and for identifying other related compounds that may be present. nih.gov

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are central to metabolite profiling. chemijournal.com These hyphenated techniques provide both the separation of individual compounds and their structural identification through mass fragmentation patterns. mdpi.com By comparing the metabolite profiles of different plant varieties or growth conditions, researchers can gain insights into the factors that influence this compound production. nih.gov

Method Development and Validation for Analytical Research

The development and validation of analytical methods are critical to ensure the reliability and accuracy of research findings. youtube.comresearchgate.net Method development involves optimizing various parameters of an analytical technique, such as the mobile phase composition in HPLC or the temperature program in GC, to achieve the desired separation and sensitivity for this compound.

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net Validation demonstrates that the analytical method is suitable for its intended purpose. Key validation parameters include:

Accuracy : The closeness of the measured value to the true value. researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Acceptance Criteria (Example) |

|---|---|---|

| Accuracy | Closeness of test results to the true value. | % Recovery of 98-102% |

| Precision | Repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the retention time of the analyte. |

| Linearity | Proportionality of the response to the concentration. | Correlation coefficient (r²) ≥ 0.999 |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

| Robustness | Insensitivity to small changes in method parameters. | Consistent results with minor variations in pH, temperature, etc. |

By adhering to these rigorous validation standards, researchers can ensure that the data generated for this compound is both accurate and reproducible, forming a solid foundation for further scientific inquiry.

Mechanistic Investigations of Narcotinediol and Its Derivatives in Vitro Studies

Cellular and Molecular Interactions (Excluding Biological Outcomes, Toxicity, and Human Data)

Detailed in vitro studies focusing specifically on the cellular and molecular interactions of narcotinediol are not extensively documented in peer-reviewed literature. The primary context in which this compound is discussed is its chemical relationship to the more widely studied alkaloid, noscapine (B1679977) (also known as narcotine). wikipedia.orgcbijournal.com this compound is a derivative of noscapine, formed by the reduction of the lactone ring present in the noscapine structure. csic.esscribd.com This chemical transformation converts the lactone to two hydroxyl groups, resulting in a diol. scribd.com

Specifically, the stereoisomers of noscapine yield corresponding this compound stereoisomers; for instance, α-noscapine is reduced to α-narcotinediol, and β-noscapine can be converted to β-narcotinediol. wdh.ac.id While the parent compound, noscapine, is known to interact with tubulin and modulate microtubule assembly, similar mechanistic studies to characterize the direct physical interactions of this compound with specific cellular proteins or other macromolecules have not been reported. cbijournal.com Research has focused more on the synthesis of various noscapine analogues and their subsequent biological evaluation, rather than on the specific interactive properties of its reduction products like this compound. nih.gov

Potential Modulatory Effects on Cellular Pathways (Mechanistic Focus Only)

The direct modulatory effects of this compound on cellular signaling pathways remain a largely uninvestigated area of research. Scientific studies have extensively explored the impact of other alkaloids and small molecules on cellular processes, but this compound itself has not been the focus of such mechanistic investigations. nih.gov

There is a lack of specific in vitro data exploring the interactions between this compound and individual cellular components such as receptors, ion channels, or lipids. The study of how small molecules physically engage with cellular machinery is crucial for understanding their mechanism of action. nih.govrockefeller.edu However, for this compound, such studies, which might involve techniques like affinity chromatography, surface plasmon resonance, or co-immunoprecipitation with cellular lysates, have not been published. The scientific focus has remained on its precursor, noscapine, and its derivatives, with modifications targeted at other parts of the molecule. csic.es

The influence of this compound on specific biochemical processes within cell-based systems is not characterized. Cell-based assays are fundamental tools for observing how an exogenous compound can alter metabolic pathways, enzyme activities, or signaling cascades in a controlled, living system. nih.govfrontiersin.org While the broader noscapine scaffold has been shown to affect processes like cell proliferation and apoptosis in cancer cell lines, the specific contribution or independent effects of the this compound structure are unknown. nih.gov The conversion of the lactone in noscapine to a diol in this compound represents a significant chemical modification, but how this change would alter its influence on intracellular biochemical events has yet to be determined through dedicated in vitro studies. scribd.com

Enzyme-Substrate Relationship Studies (e.g., related to Noscapine Synthase)

This compound is recognized as a proposed intermediate in the biosynthetic pathway of noscapine within the opium poppy, Papaver somniferum. scholaris.caresearchgate.net While the complete enzymatic machinery for noscapine synthesis, sometimes referred to collectively as "noscapine synthase," has been a subject of intense research, the specific enzymes that catalyze the steps immediately involving this compound are not yet fully characterized. scholaris.caresearchgate.net

Table 1: Proposed Biosynthetic Steps Involving this compound in Papaver somniferum

This table outlines the hypothetical sequence for the terminal steps in noscapine biosynthesis, as the specific enzymes have not been fully elucidated.

| Precursor | Intermediate | Product | Putative Enzyme Class | Status |

| Macrantaldehyde | This compound | Narcotinehemiacetal | Reductase/Hydroxylase | Proposed scholaris.caresearchgate.net |

| This compound | Narcotinehemiacetal | Noscapine | Hydroxylase/Oxidase | Proposed scholaris.ca |

Theoretical and Computational Chemistry Studies of Narcotinediol

Quantum Chemical Calculations for Electronic Structure Analysis

Techniques like electron propagator theory can offer a systematic way to include electron correlation, providing a more accurate picture of molecular electronic structure than simpler models. auburn.edu Such calculations yield correlated electron binding energies and Dyson orbitals, which are the correlated generalizations of molecular orbitals, facilitating a deep interpretation of electronic properties. auburn.edu

Density Functional Theory (DFT) has become a versatile and widely used quantum mechanical modeling method in chemistry and materials science to investigate the electronic structure of molecules. wikipedia.org DFT is popular because it often provides a favorable balance between computational cost and accuracy, making it suitable for molecules the size of Narcotinediol. wikipedia.orgnih.gov The method is based on the principle that the energy of a molecule can be determined from its electron density.

The application of DFT to this compound would involve solving the Kohn-Sham equations to approximate the many-electron problem. ukm.my This process utilizes various exchange-correlation functionals, which are approximations of the complex exchange and correlation interactions between electrons. Hybrid density functionals like B3LYP are commonly employed for studying organic molecules and their reaction mechanisms. mdpi.com

A typical DFT analysis of this compound would yield critical molecular-level descriptors: mdpi.com

Electron Density Distribution: Mapping the electron density would show how electrons are distributed across the molecular framework, highlighting covalent bonds and lone pairs.

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution from the perspective of an approaching reagent, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Below is a hypothetical table of electronic properties for this compound that could be generated from DFT calculations.

Table 1: Theoretical Electronic Properties of this compound Calculated by DFT This table is illustrative and represents typical data obtained from DFT calculations.

| Property | Value | Description |

|---|---|---|

| Total Energy | Value in Hartrees | The total electronic energy of the optimized molecule in its ground state. |

| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap | Value in eV | Energy difference between HOMO and LUMO; indicates chemical stability. |

| Dipole Moment | Value in Debye | A measure of the overall polarity of the molecule. |

A primary application of quantum chemical calculations is the prediction of the three-dimensional structure of molecules through a process called geometry optimization. soton.ac.uk For a molecule like this compound, which possesses several rotatable bonds, multiple low-energy conformations may exist. Computational methods can explore the potential energy surface to identify these different conformers. nih.gov

The process typically involves:

Conformational Search: Generating a wide range of possible initial structures.

Geometry Optimization: Minimizing the energy of each structure to find the nearest local minimum on the potential energy surface. DFT methods are frequently used for this optimization to achieve high accuracy. soton.ac.uk

Energy Calculation: Computing the relative energies of all stable conformers to identify the global minimum—the most stable structure—and the energetic ordering of other conformers. d-nb.info

These predictions are crucial because the specific 3D shape of a molecule dictates how it can interact with other molecules, including biological receptors. The accuracy of these energy predictions can be systematically improved by combining results from different levels of theory and basis sets, as seen in composite methods like the Gaussian-n (G-n) theories. wikipedia.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. iitm.ac.in MD is a computational method that simulates the physical movements of atoms and molecules by numerically solving Newton's equations of motion. creative-biostructure.comvalencelabs.com An MD simulation provides a trajectory that describes how the positions and velocities of the atoms in the system evolve. inflibnet.ac.in

For this compound, an MD simulation would provide atomic-level insights into its conformational flexibility. iitm.ac.in By simulating the molecule over a period, typically nanoseconds to microseconds, researchers can:

Explore Conformational Space: Identify the different shapes the molecule can adopt in a given environment (e.g., in vacuum or solvated in water). nih.gov

Analyze Structural Stability: By calculating the root-mean-square deviation (RMSD) over time, one can assess the stability of a particular starting conformation. inflibnet.ac.in

Study Internal Motions: Observe the flexibility of different parts of the molecule, such as the rotation of side chains or the puckering of rings. inflibnet.ac.in

Derive Thermodynamic Properties: The simulation trajectory can be used to estimate thermodynamic quantities like the free energy associated with certain conformations or binding processes. inflibnet.ac.in

MD simulations are thus essential for understanding how the inherent flexibility of this compound might influence its biological function, as molecular recognition often involves conformational changes in both the ligand and its target. nih.gov

Reaction Mechanism Modeling for Biosynthesis and Chemical Synthesis

Computational chemistry is a powerful tool for investigating the step-by-step sequence of elementary reactions that constitute a reaction mechanism. univie.ac.at By modeling potential reaction pathways, researchers can gain a deeper understanding of how a molecule like this compound is formed (biosynthesis) or how it can be created in a laboratory (chemical synthesis). mdpi.com

Modeling a reaction mechanism involves:

Identifying Reactants, Products, and Intermediates: Proposing a chemically plausible pathway.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate between a reactant and a product. Computational methods can search for the geometry and energy of these fleeting structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the rate of a reaction.

These calculations allow chemists to evaluate the feasibility of a proposed synthetic route or biosynthetic pathway. For example, by comparing the activation energies of competing pathways, one can predict which route is more likely to occur. This approach has been used to understand complex biochemical processes, such as the synthesis of ATP. nih.gov

In silico Approaches for Understanding Molecular Interactions

In silico methods refer to a wide range of computational approaches used to model and predict molecular properties and interactions. japsonline.com These techniques are central to modern drug discovery and development, as they can screen virtual libraries of compounds and predict their potential biological activity, saving significant time and resources. japsonline.comfums.ac.ir

For this compound, a key in silico application would be molecular docking . This technique predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or enzyme). fums.ac.irresearchgate.net The process involves:

Defining a Binding Site: Identifying the pocket or groove on the receptor where the ligand is expected to bind.

Sampling Conformations: Placing the ligand into the binding site in many different orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The best scores suggest the most likely binding mode and relative strength of the interaction. researchgate.net

Molecular docking can provide a detailed, 3D model of the this compound-receptor complex, revealing specific interactions like hydrogen bonds or hydrophobic contacts that stabilize the binding. nih.gov This information is invaluable for understanding the structural basis of a molecule's biological activity and for designing new molecules with improved properties. nih.gov

Future Directions in Narcotinediol Research

Advanced Biosynthetic Engineering for Enhanced Production

The heterologous production of benzylisoquinoline alkaloids (BIAs) in microbial hosts like Saccharomyces cerevisiae (yeast) represents a frontier in biotechnology. mpg.denih.gov The entire multi-gene pathway for noscapine (B1679977) has been successfully reconstituted in yeast, demonstrating the feasibility of producing these complex molecules through fermentation. frontiersin.org A key future direction is to leverage and refine these platforms for the specific overproduction of narcotinediol.

Research has shown that a combination of enzyme engineering, pathway optimization, and strain engineering can improve noscapine titers by as much as 18,000-fold. mpg.de Similar strategies can be adapted to maximize the accumulation of this compound. This can be achieved by:

Targeted Gene Modulation: Precisely controlling the expression levels of the enzymes immediately upstream and downstream of this compound. For instance, upregulating the genes responsible for converting macrantaldehyde to this compound while downregulating or creating conditional knockouts of the gene encoding the enzyme that converts this compound to narcotine hemiacetal could create a metabolic bottleneck, leading to this compound accumulation. scholaris.caresearchgate.net

Enzyme Engineering: The enzymes responsible for this compound synthesis and its subsequent conversion can be targeted for protein engineering. mdpi.com Techniques like directed evolution could be employed to enhance the catalytic efficiency of the enzyme producing this compound or decrease the affinity of the subsequent enzyme for this compound, further promoting its accumulation.

Subcellular Compartmentalization: Localizing pathway enzymes to specific organelles within the yeast cell, such as mitochondria or the endoplasmic reticulum, can increase local substrate concentrations and insulate the host cell from potentially toxic intermediates. nih.govnih.gov Engineering the localization of the this compound-producing enzymes could enhance metabolic flux towards this specific intermediate.

Fermentation Process Optimization: Systematic optimization of culture conditions, including media composition and feeding strategies, is crucial. For example, providing precursor molecules or essential cofactors like NADPH, which is critical for the activity of cytochrome P450 enzymes prevalent in the pathway, can significantly boost production. frontiersin.org

These biosynthetic engineering efforts would not only secure a stable supply of this compound for further research but also serve as a model for the targeted production of other valuable pathway intermediates.

Design and Synthesis of Novel this compound Analogues for Basic Science Exploration

While noscapine analogues have been widely synthesized to find derivatives with improved therapeutic properties, the creation of novel this compound analogues is a compelling area for basic scientific exploration. rsc.org These new molecules would serve as invaluable chemical probes to investigate the intricacies of the BIA biosynthetic pathway.

Future research in this area should focus on:

Semi-synthesis from Accumulated this compound: Using engineered microbial strains that overproduce this compound as a starting scaffold, chemical modifications can be introduced. This approach, often termed biosynthetic medicinal chemistry, combines the strengths of biological production and chemical synthesis. rsc.org

Precursor-Directed Biosynthesis: Feeding engineered yeast strains with modified precursors (e.g., halogenated or deuterated versions of upstream intermediates) could lead to the in vivo production of novel this compound analogues. mpg.de This strategy has already been proven effective for producing halogenated BIAs. mpg.de

The synthesis of these novel compounds is not aimed at developing new drugs, but rather at creating a toolkit of molecular probes to deconstruct and understand the complex enzymatic machinery of plant natural product biosynthesis. yale.edujefferson.edu

Table 1: Research Focus for Novel this compound Analogues

| Analogue Design Strategy | Primary Goal | Example Application | Potential Outcome |

|---|---|---|---|

| Fluorinated or Halogenated Analogues | Probe enzyme-substrate interactions | Use as substrates for downstream O-methyltransferases or oxidases | Understanding of enzyme active site topology and reaction mechanisms |

| Deuterium-labeled Analogues | Trace metabolic pathways | Feed to engineered yeast and track label progression using mass spectrometry | Precise mapping of metabolic flux and identification of pathway bottlenecks |

| Analogues with Modified Ring Structures | Determine structural requirements for enzyme binding | Test binding affinity to enzymes that process this compound | Elucidation of structure-activity relationships for pathway enzymes |

| Photo-activatable Analogues | Identify protein-protein interactions | Covalently trap and identify interacting proteins within the biosynthetic complex | Mapping the spatial organization of the noscapine metabolon |

Development of Advanced Analytical Platforms for In-Depth Characterization

A thorough understanding of this compound, its metabolism, and its analogues requires sophisticated analytical techniques capable of high sensitivity, specificity, and structural elucidation. While standard methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are foundational, future research will depend on more advanced platforms. researchgate.net

Key future directions include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry provide exceptional mass accuracy, enabling the confident identification of this compound and its derivatives in complex biological matrices, such as yeast fermentations or plant extracts. thermofisher.comfau.eu

Tandem Mass Spectrometry (MS/MS and MSn): Advanced fragmentation techniques (e.g., Collision-Induced Dissociation, Electron-Transfer Dissociation) are essential for the structural characterization of novel this compound analogues synthesized for basic research. thermofisher.comnih.gov Web-based spectral databases like mzCloud are enhancing the ability to identify substructures and annotate unknown compounds. mzcloud.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural determination of novel compounds, 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable. tandfonline.comsci-hub.seresearchgate.net Future applications could involve using cryogenic NMR probes to study very small sample quantities or employing solid-state NMR to investigate interactions with enzymes.

Hyphenated Spectroscopy and Imaging Techniques: The integration of separation techniques with multiple detectors, such as combining ion mobility spectrometry with LC-MS and optical spectroscopy, can resolve isomeric compounds that are otherwise indistinguishable. msvision.com Furthermore, advanced microscopy and mass spectrometry imaging techniques could one day allow for the in situ visualization of this compound and related metabolites within the subcellular compartments of engineered yeast or plant cells, providing direct evidence for pathway localization. pnas.org

These advanced platforms will move beyond simple quantification to provide a deep, multi-faceted characterization of this compound and its chemical biology.

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

The biosynthesis of this compound is controlled by a complex network of genes, enzymes, and regulatory factors. researchgate.net Understanding this system requires a holistic approach that integrates data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.commaxapress.com

Future research should focus on:

Genomics-Informed Discovery: The discovery that genes for noscapine biosynthesis are physically clustered in the opium poppy genome was a major breakthrough. researchgate.netmaxapress.com Future comparative genomics across different alkaloid-producing plants may reveal novel enzymatic and regulatory genes related to the this compound portion of the pathway.

Transcriptomics and Metabolomics Correlation: By simultaneously profiling gene expression (transcriptomics) and metabolite levels (metabolomics) across different conditions, tissues, or engineered strains, researchers can build powerful correlation networks. mdpi.comresearchgate.netnih.govresearchgate.net These networks can identify which gene expression patterns are associated with this compound accumulation, thereby pinpointing key structural and regulatory genes.

Predictive Pathway Modeling: Integrating multi-omics datasets allows for the construction of computational models of the BIA pathway. frontiersin.orgnih.gov These models can simulate metabolic flux, predict bottlenecks, and generate testable hypotheses for metabolic engineering. For example, a model could predict the impact of overexpressing a specific transcription factor on the production of this compound before the experiment is conducted in the lab. mdpi.comresearchgate.net

Uncovering Regulatory Networks: A significant challenge is to understand how the pathway is regulated. Integrated omics approaches can identify transcription factors that are co-expressed with pathway genes, revealing the top-level controllers of this compound biosynthesis. mdpi.commdpi.com

Ultimately, the integration of multi-omics data will provide a systems-level blueprint of this compound biosynthesis, transforming our ability to engineer its production and understand its role within the broader context of plant specialized metabolism. frontiersin.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and physicochemical properties of Narcotinediol?

- Methodological Answer : Use a combination of spectroscopic methods (e.g., NMR for hydrogen/carbon environments , FTIR for functional groups) and chromatographic techniques (HPLC for purity validation). Ensure measurements adhere to metric system standards (e.g., ppm for NMR shifts, retention times in minutes) and report instrument precision (e.g., ±0.001 g for mass accuracy) . Include manufacturer details for reproducibility (e.g., Bruker NMR spectrometer) .

Q. How should researchers design in vitro assays to evaluate this compound’s preliminary pharmacological activity?

- Methodological Answer : Define experimental parameters such as cell lines (e.g., HEK-293 for receptor binding), solvent controls (DMSO concentration ≤0.1%), and dose ranges (e.g., 1–100 µM). Use triplicate measurements to account for variability and include positive/negative controls. Statistical methods like ANOVA should be pre-specified to assess significance (P < 0.05) .

Q. What ethical considerations are critical when transitioning from preclinical to clinical studies involving this compound?

- Methodological Answer : Submit protocols to an Institutional Review Board (IRB) for approval, ensuring informed consent includes risks/benefits of this compound exposure. Participant selection criteria should exclude vulnerable populations unless justified, and data anonymization must comply with GDPR/HIPAA .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s mechanism of action across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis, stratifying data by experimental conditions (e.g., cell type, dosage). Use tools like PRISMA guidelines to assess bias and heterogeneity. For conflicting in vivo results, validate via orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) .

Q. What computational strategies enhance the optimization of this compound’s synthetic routes?

- Methodological Answer : Apply density functional theory (DFT) to predict reaction energetics and solvent effects. Validate predictions with small-scale experiments (e.g., 10 mL batches) using high-throughput LC-MS for yield quantification. Report computational parameters (e.g., Gaussian 16 software, B3LYP functional) to enable replication .

Q. How should statistical methods be adapted for dose-response studies of this compound in heterogeneous populations?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability (e.g., age, genetic factors). Predefine covariates in the study protocol and apply Bonferroni corrections for multiple comparisons. Report confidence intervals (95% CI) alongside P-values to contextualize significance .

Q. What methodologies ensure reproducibility in this compound’s pharmacokinetic profiling?

- Methodological Answer : Standardize protocols across labs, including blood sampling intervals (e.g., 0, 1, 3, 6 hours post-administration) and analytical methods (e.g., tandem mass spectrometry with isotopic internal standards). Publish raw data in supplementary materials with metadata (e.g., storage temperature, centrifugation speed) .

Q. How can electronic health records (EHRs) be leveraged for post-marketing surveillance of this compound?

- Methodological Answer : Collaborate with clinical informaticians to extract structured data (e.g., ICD codes for adverse events) and unstructured narratives (e.g., physician notes). Validate EHR-derived signals via manual chart reviews and report extraction algorithms (e.g., natural language processing tools like CLAMP) .

Methodological Best Practices

- Data Reporting : Follow STROBE or CONSORT guidelines for observational/clinical studies, respectively. Specify all excluded data points and justify sample sizes via power calculations .

- Literature Synthesis : Use tools like Covidence for systematic reviews and cite primary sources (avoid secondary summaries). Cross-reference chemical databases (e.g., PubChem CID for this compound) .

- Validation : Replicate key findings in independent labs using blinded analysis. For animal studies, adhere to ARRIVE 2.0 guidelines for rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |